Iolidonic acid
Overview
Description
It is widely used in the treatment of various bone diseases, including osteoporosis, Paget’s disease, and bone complications associated with cancer . The compound has a high affinity for bone tissue and works by inhibiting bone resorption.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iolidonic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the preparation of the intermediate, 2-(1H-imidazol-1-yl)acetic acid, which is then subjected to phosphonation using phosphorous acid and phosphorus trichloride . The reaction is carried out under controlled conditions, with the mixture being heated and stirred at specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves a multi-step process that includes the synthesis of intermediates, their purification, and subsequent phosphonation. The process is optimized to ensure high yield and purity of the final product. The use of advanced equipment and stringent quality control measures are essential to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Iolidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: The reduction of this compound involves the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions typically involve the replacement of functional groups in the molecule, facilitated by specific reagents and catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities .
Scientific Research Applications
Iolidonic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying bisphosphonate chemistry and its interactions with bone tissue.
Biology: Research on this compound has provided insights into bone metabolism and the mechanisms of bone resorption.
Mechanism of Action
Iolidonic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to the bone mineral matrix and is internalized by osteoclasts during bone resorption. Once inside the cells, this compound inhibits the mevalonate pathway, specifically targeting the enzyme farnesyl diphosphate synthase. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to the apoptosis of osteoclasts and a reduction in bone resorption .
Comparison with Similar Compounds
Clodronate: A first-generation bisphosphonate with simple substituents attached to the central carbon.
Etidronate: Another first-generation bisphosphonate with similar properties to clodronate.
Pamidronate: A second-generation bisphosphonate with an aliphatic side chain containing a single nitrogen.
Alendronate: Similar to pamidronate but with different side chain structures.
Ibandronate: A second-generation bisphosphonate with enhanced potency.
Risedronate: A third-generation bisphosphonate with a heterocycle side chain containing nitrogen atoms.
Uniqueness of Iolidonic Acid: this compound stands out due to its high potency and affinity for bone tissue. It is one of the most potent bisphosphonates available, with a relative potency significantly higher than that of first and second-generation bisphosphonates. Its unique structure, which includes two nitrogen atoms in an imidazole ring, contributes to its enhanced efficacy and specificity in targeting osteoclasts .
Properties
IUPAC Name |
2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGWMPWEXXUAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16I3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865013 | |
Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21766-53-0 | |
Record name | Iolidonic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOLIDONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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